molecular formula C12H21NO4 B050724 3-(Boc-amino)cyclohexanecarboxylic acid CAS No. 334932-13-7

3-(Boc-amino)cyclohexanecarboxylic acid

Cat. No. B050724
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives involves a range of strategies, including ring-closing metathesis, cycloaddition reactions, and the use of chiral auxiliaries for enantioselective synthesis. For example, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a closely related compound, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure comprising cyclization, amide formation, and subsequent Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).

Molecular Structure Analysis

The molecular structure of 3-(Boc-amino)cyclohexanecarboxylic acid derivatives has been characterized by X-ray crystallography and spectroscopic methods. Studies show that cyclohexane rings adopt a chair conformation, with substituents affecting the overall molecular conformation and stability of the compounds. The structural analyses help in understanding the conformational preferences and the impact of substituents on the stability and reactivity of these molecules (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Scientific Research Applications

1. Dual Protection of Amino Functions Involving Boc

  • Summary of Application: This application involves the use of Boc-groups for the dual protection of amines and amides . The Boc-group, or tert-butyl carbamate, is often used to protect an amino function during synthesis .
  • Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the synthesis of multifunctional targets .
  • Results or Outcomes: The use of Boc-groups for dual protection has been found to facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

2. Decarboxylative Stereoretentive C–N Coupling

  • Summary of Application: This application involves the use of 1,4,2-dioxazol-5-one as a reactive and robust amidating reagent under transition-metal-free ambient conditions . This method provides access to α-chiral amines .
  • Methods of Application: The method involves a sequence of elementary steps: i) nucleophilic addition of carboxylate to dioxazolone, ii) rearrangement to form a dicarbonyl N-hydroxy intermediate, iii) conversion to hydroxamate, followed by a Lossen-type rearrangement, and finally, iv) reaction of the in situ generated isocyanate with carboxylate leading to C–N bond formation in a stereoretentive manner .
  • Results or Outcomes: This method exhibits high functional group tolerance, convenient scalability, and ease of applicability for 15N-isotope labeling .

3. Synthesis of Modified Peptides

  • Summary of Application: This application involves the synthesis of modified peptides . The Boc-group is used to protect the amino function during peptide synthesis .
  • Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the synthesis of modified peptides .
  • Results or Outcomes: The use of Boc-groups for protection has been found to facilitate the synthesis of modified peptides .

4. Preparation of Combinatorial Libraries

  • Summary of Application: This application involves the preparation of combinatorial libraries . Combinatorial libraries are collections of systematically varied structures synthesized in a single process .
  • Methods of Application: The Boc-group is applied to the amino function, resulting in a Boc-derivative . This derivative can then be used in the preparation of combinatorial libraries .
  • Results or Outcomes: The use of Boc-groups for protection has been found to facilitate the preparation of combinatorial libraries .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955121
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)cyclohexanecarboxylic acid

CAS RN

334932-13-7, 218772-92-0, 222530-33-8
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ding, S Belyanskaya, JL DeLorey, JA Messer… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibition of soluble epoxide hydrolase (sEH) has recently emerged as a new approach to treat cardiovascular disease and respiratory disease. Inhibitors based on 1,3,5-triazine …
Number of citations: 15 www.sciencedirect.com
SD Wood, W Grant, I Adrados, JY Choi… - ACS Medicinal …, 2017 - ACS Publications
We present the outcome of an in silico high throughput screen (HTS) and optimization of a small molecule Unc-51-Like Kinase 1 (ULK1) inhibitor hit, SR-17398, with an indazole core. …
Number of citations: 25 pubs.acs.org
SD Wood - 2017 - search.proquest.com
The pursuit of therapeutically relevant small molecules that target cancer is a persistent challenge. With the discovery of the many differences between cancer subtypes and mutations …
Number of citations: 0 search.proquest.com

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